molecular formula C11H6FNO5S B2970683 3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid CAS No. 337919-93-4

3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid

Cat. No.: B2970683
CAS No.: 337919-93-4
M. Wt: 283.23
InChI Key: GTQVOWVUQDYRNA-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group and a phenoxy group bearing fluoro and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Etherification: Formation of the phenoxy linkage by reacting the nitrated fluorophenol with a thiophene derivative.

    Carboxylation: Introduction of the carboxylic acid group to the thiophene ring.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, bases for etherification, and catalysts for carboxylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoro and nitro groups can influence the compound’s electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-nitrobenzoic acid
  • 2-Fluoro-4-nitrophenoxyacetic acid
  • 2-Fluoro-4-nitrophenol

Uniqueness

3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid is unique due to the combination of its functional groups and the thiophene ring. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FNO5S/c12-7-5-6(13(16)17)1-2-8(7)18-9-3-4-19-10(9)11(14)15/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQVOWVUQDYRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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